2-Sulfanyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-5-carbonitrile
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Overview
Description
2-Sulfanyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole core, a sulfanyl group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-5-carbonitrile typically involves multiple steps, starting with the formation of the benzothiazole core This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and chloroacetonitrile, under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various functional groups.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a potential candidate for biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-Sulfanyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole-5-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways can vary depending on the application, but common mechanisms may include binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but may differ in the substituents attached to the core.
Boronic acid derivatives: Compounds containing boronic acid groups, such as boronic esters, are structurally similar but have different functional groups.
Properties
IUPAC Name |
2-sulfanylidene-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzothiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O2S2/c1-13(2)14(3,4)19-15(18-13)9-6-11-10(5-8(9)7-16)17-12(20)21-11/h5-6H,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDIGFLARIZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C#N)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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